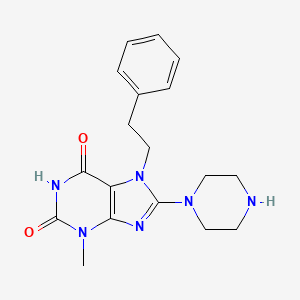

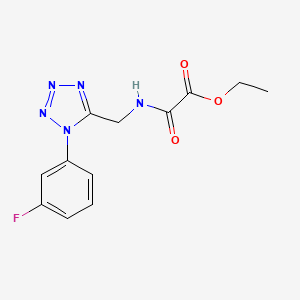

![molecular formula C21H37BO B2897265 Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane CAS No. 99438-28-5](/img/structure/B2897265.png)

Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane is a versatile chemical compound with exciting potential in scientific research. It exhibits complex properties and offers a burst of possibilities for various applications. From catalysis to drug synthesis, this compound intrigues researchers worldwide.

Méthodes De Préparation

The synthesis of Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane involves several steps. The primary synthetic route includes the reaction of 2,6,6-trimethylbicyclo[3.1.1]heptane with borane reagents under controlled conditions. The reaction conditions typically involve an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or oxygen, leading to the formation of boronic acids or borate esters.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of borane derivatives.

Substitution: The compound can participate in substitution reactions where the methoxy group is replaced by other functional groups using appropriate reagents and conditions.

Applications De Recherche Scientifique

Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds, which are crucial in the synthesis of various organic compounds.

Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules, aiding in the study of biological processes.

Medicine: Research is ongoing to investigate its potential as a drug delivery agent or in the synthesis of pharmaceutical intermediates.

Industry: It finds applications in the production of advanced materials, including polymers and catalysts.

Mécanisme D'action

The mechanism by which Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane exerts its effects involves the interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to desired biological or chemical outcomes. The pathways involved may include signal transduction, enzyme inhibition, or activation.

Comparaison Avec Des Composés Similaires

Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane can be compared with other similar compounds, such as:

Bis(4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane: This compound shares a similar bicyclic structure but differs in the functional groups attached to the borane center.

2,6,6-Trimethylbicyclo[3.1.1]heptane: This compound is a precursor in the synthesis of this compound and has similar structural features.

The uniqueness of this compound lies in its methoxy functional group, which imparts distinct reactivity and properties compared to its analogs.

Propriétés

Numéro CAS |

99438-28-5 |

|---|---|

Formule moléculaire |

C21H37BO |

Poids moléculaire |

316.3 g/mol |

Nom IUPAC |

methoxy-[(1R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-[(1R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane |

InChI |

InChI=1S/C21H37BO/c1-12-16-8-14(20(16,3)4)10-18(12)22(23-7)19-11-15-9-17(13(19)2)21(15,5)6/h12-19H,8-11H2,1-7H3/t12?,13?,14-,15+,16-,17-,18?,19?/m1/s1 |

Clé InChI |

IAQXEQYLQNNXJC-BMJVACASSA-N |

SMILES isomérique |

B(C1C[C@H]2C[C@H](C1C)C2(C)C)(C3C[C@@H]4C[C@H](C3C)C4(C)C)OC |

SMILES |

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC |

SMILES canonique |

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC |

Solubilité |

not available |

Origine du produit |

United States |

Q1: What makes (+)-B-Methoxydiisopinocampheylborane particularly useful in organic synthesis?

A1: (+)-B-Methoxydiisopinocampheylborane (Ipc2BOMe) has gained significant attention as a chiral auxiliary due to its ability to induce high enantioselectivity in various C-C bond-forming reactions. [] Derived from the naturally occurring and inexpensive chiral source, α-pinene, Ipc2BOMe offers a practical approach to access enantioenriched compounds, which are crucial building blocks for pharmaceuticals, agrochemicals, and other fine chemicals. [, ]

Q2: Can you provide an example of how (+)-B-Methoxydiisopinocampheylborane is used to control stereochemistry in a reaction?

A2: One notable application is in the asymmetric allylmetallation of aldehydes. [] The (+)-B-allyldiisopinocampheylborane reagent, readily prepared from Ipc2BOMe, exhibits exceptional selectivity in adding an allyl group to aldehydes. This reaction provides a route to enantioenriched homoallylic alcohols, valuable intermediates in complex molecule synthesis. [] The chiral diisopinocampheylborane moiety effectively controls the facial approach of the aldehyde, leading to the preferential formation of one enantiomer over the other.

Q3: Are there established methods for preparing (+)-B-Methoxydiisopinocampheylborane?

A3: Yes, efficient methods have been developed to synthesize Ipc2BOMe. One common approach involves reacting (+)-α-pinene with borane tetrahydrofuran, followed by treatment with methanol. [] This procedure affords Ipc2BOMe in high purity and yield, making it readily accessible for research and industrial applications.

Q4: Beyond asymmetric allylmetallation, are there other reactions where (+)-B-Methoxydiisopinocampheylborane has proven beneficial?

A4: While best known for its role in allylmetallation chemistry, research suggests Ipc2BOMe could be a versatile chiral auxiliary for other asymmetric transformations. Further investigations exploring its potential in different reactions are ongoing. []

Q5: What are the limitations of using (+)-B-Methoxydiisopinocampheylborane as a chiral auxiliary?

A5: One limitation is the need for stoichiometric amounts of the chiral auxiliary, which can sometimes be a drawback in terms of atom economy. Additionally, the applicability of Ipc2BOMe might be limited to specific reaction types, and its compatibility with various functional groups requires careful consideration. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

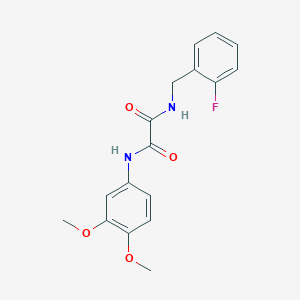

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea](/img/structure/B2897182.png)

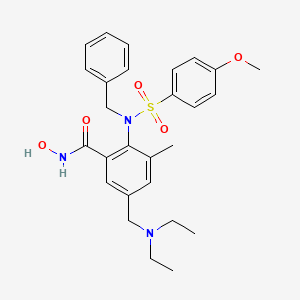

![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2897187.png)

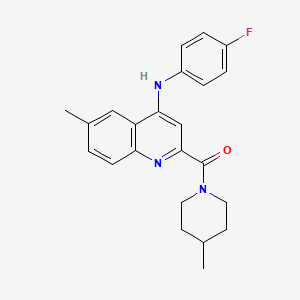

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2897188.png)

![methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2897193.png)

![3,8-dinitro-6H-benzo[c]chromen-6-one](/img/structure/B2897196.png)

![2,5-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2897198.png)

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidine](/img/structure/B2897201.png)

![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2897202.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2897205.png)